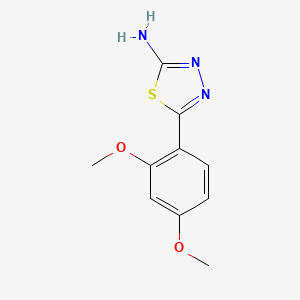

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Chemical Identity and Nomenclature

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound characterized by a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group at the 5-position and an amine group at the 2-position. Its systematic IUPAC name is This compound , and it is alternatively referred to as 2-amino-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole in chemical literature.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 299932-63-1 |

| Molecular Formula | C₁₀H₁₁N₃O₂S |

| Molecular Weight | 237.28 g/mol |

| Synonyms | IFLAB-BB F1386-0075; 1,3,4-Thiadiazol-2-amine, 5-(2,4-dimethoxyphenyl)- |

The compound’s structural uniqueness arises from the combination of the electron-rich 2,4-dimethoxyphenyl group and the electron-deficient 1,3,4-thiadiazole ring.

Structural Features and Molecular Geometry

The molecule consists of:

- 1,3,4-Thiadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4. The ring exhibits partial aromaticity due to delocalized π-electrons, though its aromatic character is weaker than benzene or pyridine.

- 2,4-Dimethoxyphenyl Substituent : A phenyl ring with methoxy (-OCH₃) groups at the 2- and 4-positions, contributing electron-donating effects via resonance.

- Amino Group (-NH₂) : Positioned at the 2-position of the thiadiazole ring, enabling hydrogen bonding and participation in tautomeric equilibria (e.g., thione-thiol tautomerism).

Molecular Geometry:

Historical Context of Thiadiazole Derivatives in Medicinal Chemistry

Thiadiazole derivatives have been integral to drug discovery since the 1950s. The 1,3,4-thiadiazole scaffold, in particular, has been exploited for its:

- Bioisosteric Properties : Mimics peptide bonds or aromatic rings, enhancing drug-receptor interactions.

- Versatile Pharmacological Profiles : Early derivatives like sulfathiazole (a sulfonamide antibiotic) demonstrated antimicrobial efficacy, paving the way for structural optimization.

Key Milestones:

- 1950s : Discovery of acetazolamide, a carbonic anhydrase inhibitor containing a 1,3,4-thiadiazole moiety.

- 2000s : Synthesis of 2-amino-1,3,4-thiadiazole derivatives with anticonvulsant and anti-inflammatory activities.

- 2020s : Exploration of this compound as a building block for adenosine receptor antagonists and kinase inhibitors.

The structural adaptability of the 1,3,4-thiadiazole ring continues to drive innovations in targeting infectious diseases, cancer, and central nervous system disorders.

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUWKUOASVXTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the dimethoxyphenyl group enhances its chemical behavior and potential interactions with biological macromolecules. Its molecular formula is with a molecular weight of approximately 244.29 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown potent antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 2 μg/mL.

Comparative Antimicrobial Activity Table

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.125–2 |

| This compound | VRSA | 0.125–2 |

| Ofloxacin | E. coli | 62.5 |

| Cefepime | Streptococcus pyogenes | >31.25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7).

Cytotoxicity Data

The compound exhibited the following IC50 values:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

These findings suggest that the compound may inhibit cell proliferation effectively at low concentrations .

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within cellular pathways. For example, studies suggest that these compounds may induce apoptosis in cancer cells by altering cell cycle dynamics and promoting apoptotic pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that the compound's derivatives were effective against E. coli and Streptococcus pyogenes, showing inhibition zones significantly greater than control drugs like ofloxacin .

- Cytotoxic Studies : In a recent investigation involving various thiadiazole derivatives, the compound was found to increase the proportion of apoptotic cells significantly when tested against MCF-7 cells after a 48-hour exposure period .

- Structure-Activity Relationship : The presence of the dimethoxy substitution on the phenyl ring was shown to enhance activity through favorable interactions such as hydrogen bonding and ionic interactions .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazole, including 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibit promising anti-proliferative effects. For instance:

- Cell Viability Assays : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells such as LoVo (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for related compounds demonstrate effectiveness at low concentrations (e.g., IC50 of 2.44 µM against LoVo cells) .

- Mechanism of Action : The anticancer effects are believed to be mediated through mechanisms such as induction of apoptosis and cell cycle arrest. Studies have shown alterations in the cell cycle phases upon treatment with thiadiazole derivatives, indicating their potential to disrupt cancer cell proliferation .

Antimicrobial Properties

Research has also indicated potential antimicrobial activities of thiadiazole derivatives. These compounds have been evaluated for their effectiveness against various pathogens, suggesting a role in developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound has been explored for:

- Antiparasitic Activity : Preliminary studies suggest efficacy against parasitic infections .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions:

- Synthesis of Derivatives : This compound can be modified to produce a range of derivatives with enhanced biological activities or different pharmacological profiles .

Industrial Applications

In addition to its medicinal uses, the compound's unique structural features lend themselves to applications in materials science:

- Development of Advanced Materials : Thiadiazole derivatives are being investigated for their potential use in creating materials with specific electrical or optical properties . This includes applications in organic electronics and photonic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on the substituent’s position and electronic nature. Key comparisons include:

Methoxy-Substituted Derivatives

- 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Similarity index: 0.99): This compound, with a single methoxy group at the meta position, shares structural similarity with the target compound but lacks the para-methoxy group. Its high similarity index suggests comparable electronic profiles, though reduced steric bulk may affect binding interactions .

- 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine : Exhibits potent anticancer activity (55.71% inhibition of PC3 prostate cancer cells at 5 μM) due to the electron-donating trimethoxy groups, which enhance membrane permeability and target affinity .

Halogen-Substituted Derivatives

- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine : The bromine atom at the ortho position confers significant insecticidal and fungicidal activities, attributed to its electronegativity and hydrophobic interactions .

Alkyl and Aromatic Substitutions

- This derivative is often used as a scaffold for antimicrobial agents .

- 5-Benzyl-1,3,4-thiadiazol-2-amine : Substitution with a benzyl group shifts activity toward acetylcholinesterase inhibition (IC50 = 49.86 μM for the 4-bromo derivative), highlighting the impact of bulkier substituents on target selectivity .

Structural and Physicochemical Properties

- Crystallography : Derivatives like 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit planar aromatic systems, with crystal structures revealing intermolecular hydrogen bonding (N–H⋯N) that stabilizes the lattice .

- For example, trimethoxy derivatives balance hydrophobicity and hydrogen-bonding capacity for optimal bioavailability .

Research Findings and Structure-Activity Relationships (SAR)

- Antimicrobial Activity : Halogen substituents improve activity by disrupting microbial membranes or enzymes, while alkyl groups (e.g., methyl) contribute to passive diffusion .

- Enzyme Inhibition : Bulky substituents (e.g., benzyl) favor interactions with enzyme active sites, as seen in acetylcholinesterase inhibition .

Preparation Methods

Conventional Synthetic Methods

Sulfuric Acid-Catalyzed Synthesis

One of the most established methods for preparing 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves the use of concentrated sulfuric acid as a catalyst.

Protocol:

- An ethanolic solution of 2,4-dimethoxybenzoic acid (0.05 mol) is added to an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring

- A few drops of concentrated sulfuric acid are added as catalyst

- The mixture is heated at 80-90°C for 4 hours

- After reaction completion (monitored by TLC), the mixture is cooled and poured into ice-cold water

- The solution is basified with 10% sodium carbonate solution

- The precipitate is filtered, dried, and recrystallized from a suitable solvent

This method produces good yields and is considered one of the more efficient approaches for synthesizing 2-amino-1,3,4-thiadiazole derivatives. The conventional sulfuric acid method provides yields of approximately 74% for similar dimethoxyphenyl derivatives.

Phosphorus Oxychloride Method

A widely utilized approach involves the use of phosphorus oxychloride (POCl₃) as a cyclodehydrating agent.

Protocol:

- Thiosemicarbazide and 2,4-dimethoxybenzoic acid are mixed in equimolar quantities

- Phosphorus oxychloride is added to the mixture

- The reaction mixture is heated under reflux

- After completion, the mixture is poured into ice water and neutralized with sodium bicarbonate

- The product is filtered, washed, and recrystallized

This method typically provides higher yields (approximately 86% for similar derivatives) compared to the sulfuric acid method.

Modern Synthetic Approaches

Polyphosphate Ester (PPE) One-Pot Synthesis

A novel approach developed for the synthesis of 1,3,4-thiadiazol-2-amine derivatives utilizes polyphosphate ester (PPE) as a reagent in a one-pot synthesis.

Protocol:

- Thiosemicarbazide and 2,4-dimethoxybenzoic acid are combined in the presence of PPE

- The reaction proceeds through three steps: salt formation, dehydration to an intermediate acylated thiosemicarbazide, and cyclodehydration to the thiadiazole

- Chloroform is used as a convenient dilution solvent to create a homogeneous reaction mixture and control temperature (below 85°C)

- After completion, the reaction mixture is worked up to obtain the pure product

This method is particularly valuable as it avoids toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For structurally similar compounds, yields range from 44.4% to 70.3% as shown in Table 1.

Table 1. Yields for Various Carboxylic Acids in PPE-Mediated Synthesis

| Precursor (RCOOH) | Thiadiazole Product | Yield (%) |

|---|---|---|

| Benzoic acid | 5-phenyl-1,3,4-thiadiazol-2-amine | 64.4 |

| 3-Phenylpropionic acid | 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | 47.8 |

| Phenoxyacetic acid | 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine | 44.4 |

| 2-Naphthaleneacetic acid | 5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | 67.2 |

| Adipic acid | 5,5'-(hexane-1,6-diyl)bis(1,3,4-thiadiazol-2-amine) | 70.3 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method for the synthesis of this compound and related compounds, offering reduced reaction times and often improved yields.

Microwave Synthesis Using Phosphorus Oxychloride

Protocol:

- 2,4-Dimethoxybenzoic acid (0.01 mol) and thiosemicarbazide (0.012 mol) are mixed with a catalytic amount of POCl₃

- The mixture is irradiated in a microwave oven at 600 watts for approximately 5 minutes

- After completion (monitored by TLC), the mixture is poured onto crushed ice and the pH adjusted to alkaline

- The product is filtered, dried, and recrystallized

This method has shown yields of approximately 90% for similar thiadiazole derivatives and significantly reduces reaction time from hours to minutes.

Microwave Synthesis Using Thionyl Chloride

Protocol:

- 2,4-Dimethoxybenzoic acid (0.01 mol) and thionyl chloride (0.012 mol) are irradiated at 300 watts for 1 minute

- Upon cooling, thiosemicarbazide (0.012 mol) is added and irradiated at 480 watts for 3 minutes

- After completion, the mixture is worked up as in previous methods

This variant typically provides yields of around 80% for similar compounds.

Microwave Synthesis Using Magnesium Sulfate

Protocol:

- 2,4-Dimethoxybenzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) are irradiated in the presence of magnesium sulfate (2 g) at 250 watts for 5 minutes

- The mixture is poured into ice-cold water and neutralized with sodium carbonate

- The product is isolated by filtration and purification

This method has demonstrated yields of approximately 88% for similar compounds.

Solvent-Free Synthesis Methods

Neat Reaction Conditions

Protocol:

- 2,4-Dimethoxybenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) are heated under solvent-free conditions for 3 hours

- After cooling, water is added, and the product is filtered, dried, and recrystallized

This environmentally friendly approach typically provides yields of about 66% for similar compounds.

Solid-Phase Synthesis Using Silica Gel

A highly efficient solid-phase synthesis method has been developed using silica gel as a carrier:

Protocol:

- Thiosemicarbazide (A mol), 2,4-dimethoxybenzoic acid (B mol), phosphorus oxychloride (C mol), and silica gel (D mol) are added to a dry reaction vessel

- The mixture is ground at room temperature until the raw materials have completely reacted

- An alkaline solution is added to the crude product until pH 8-8.2 is reached

- The mixture is filtered, and the filter cake is dissolved in a suitable solvent

- After removing the silica gel by filtration, the filtrate is concentrated under reduced pressure to obtain the product

This method has demonstrated remarkably high yields exceeding 91% for various 2-amino-5-alkyl-1,3,4-thiadiazole derivatives. The molar ratios typically used are A:B:C = 1:(1-1.2):(1-1.2) and A:D = 1:(5-10).

Solid-Phase Synthesis Using Phosphorus Pentachloride

A similar solid-phase method utilizing phosphorus pentachloride:

Protocol:

- Thiosemicarbazide (A mol), 2,4-dimethoxybenzoic acid (B mol), and phosphorus pentachloride (C mol) are added to a dry reaction vessel

- The mixture is ground evenly at room temperature

- After completion, an alkaline solution is added until pH 8-8.2 is reached

- The mixture is filtered, and the filter cake is dried and recrystallized

This method also produces yields exceeding 91% for 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

Ultrasonic-Assisted Synthesis

Ultrasound irradiation represents another modern approach to synthesizing this compound:

Protocol:

- Equimolar quantities of 2,4-dimethoxybenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) are subjected to ultrasonic irradiation at 80°C for 30 minutes

- The product is isolated and purified by conventional methods

For similar compounds, this method provides yields of approximately 61%.

Grinding Technique with Catalytic Sulfuric Acid

A mechanochemical approach using minimal catalyst:

Protocol:

- 2,4-Dimethoxybenzoic acid and thiosemicarbazide are combined with a catalytic amount of concentrated sulfuric acid

- The mixture is ground for approximately 1 hour at room temperature

- The product is isolated and purified

This approach typically yields around 77% for similar thiadiazole derivatives.

Comparative Analysis of Synthetic Methods

The various synthetic approaches for preparing this compound can be compared based on reaction conditions, yields, reaction times, and reagent toxicity.

Table 2. Comparison of Synthetic Methods for 2-Amino-1,3,4-thiadiazole Derivatives

| Method | Reaction Conditions | Reaction Time | Yield (%) | Key Reagents |

|---|---|---|---|---|

| Conventional (H₂SO₄) | 80-90°C | 4 hours | 74 | Concentrated sulfuric acid |

| Conventional (POCl₃) | Reflux | 3 hours | 86 | Phosphorus oxychloride |

| Conventional (SOCl₂) | Reflux | 3 hours | 70 | Thionyl chloride |

| Microwave (H₂SO₄) | 480W | 5 minutes | 78 | Concentrated sulfuric acid |

| Microwave (POCl₃) | 600W | 5 minutes | 90 | Phosphorus oxychloride |

| Microwave (SOCl₂) | 480W | 3 minutes | 80 | Thionyl chloride |

| Microwave (MgSO₄) | 250W | 5 minutes | 88 | Magnesium sulfate |

| Neat reaction | Heat | 3 hours | 66 | None |

| Ultrasound | 80°C | 30 minutes | 61 | None |

| Grinding | Room temperature | 1 hour | 77 | Catalytic H₂SO₄ |

| Solid-phase (silica gel) | Room temperature | Variable | >91 | POCl₃, silica gel |

| Solid-phase (PCl₅) | Room temperature | Variable | >91 | Phosphorus pentachloride |

Mechanism of Synthesis

The formation of this compound typically proceeds through the following mechanistic pathway:

- Formation of an acylthiosemicarbazide intermediate via nucleophilic attack of thiosemicarbazide on the carboxylic acid (or its activated derivative)

- Dehydration of the intermediate to form a cyclic structure

- Cyclodehydration to form the 1,3,4-thiadiazole ring

In the case of the polyphosphate ester (PPE) method, the reaction proceeds through:

Purification and Characterization

Purification Methods

The crude this compound can be purified through:

- Recrystallization from suitable solvents (commonly ethanol or aqueous ethanol)

- Column chromatography using appropriate solvent systems

- pH manipulation techniques (taking advantage of the basic amine group)

Characterization

The synthesized this compound can be characterized using:

- Melting Point : Typically in the range of 210-220°C (based on similar dimethoxyphenyl derivatives)

- Infrared Spectroscopy : Key bands include:

- NH₂ stretching (~3100-3400 cm⁻¹)

- C=N stretching (~1600 cm⁻¹)

- C=C aromatic stretching (~1500 cm⁻¹)

- C-S-C stretching (~800-830 cm⁻¹)

- ¹H-NMR Spectroscopy : Expected signals include:

- Aromatic protons from the 2,4-dimethoxyphenyl group

- Methoxy protons (typically 3.8-4.0 ppm)

- NH₂ protons (typically a broad singlet)

- ¹³C-NMR Spectroscopy : Signals for the carbon atoms of the aromatic ring, methoxy groups, and the thiadiazole ring

- Mass Spectrometry : Molecular ion peak at m/z 237 (corresponding to C₁₀H₁₁N₃O₂S)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted carboxylic acids (e.g., 2,4-dimethoxyphenoxyacetic acid) and thiosemicarbazide. Key steps include refluxing in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Ultrasound-assisted methods (e.g., using benzyl halides and 5-amino-1,3,4-thiadiazole-2-thiol) improve reaction efficiency by reducing time and enhancing yields via cavitation effects . Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography ensures high purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with a diffractometer (e.g., Bruker X8 Proteum) and refinement using SHELX software (SHELXL-97) reveal bond lengths, angles, and torsion angles . For example, the dihedral angle between the thiadiazole and aryl rings is ~21.5°, with intermolecular N–H⋯N hydrogen bonds forming chains along crystallographic axes . Weak interactions like C–H⋯O/N further stabilize the 3D network .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group).

- FT-IR : Peaks at ~3350 cm (N–H stretch) and 1600 cm (C=N/C–S vibrations) confirm thiadiazole core .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) match theoretical molecular weights (e.g., ~265 g/mol) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this thiadiazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . For example, electron-withdrawing substituents (e.g., nitro groups) lower LUMO energy, enhancing reactivity toward nucleophiles . Solvent effects (e.g., polarizable continuum models) refine predictions of solubility and stability .

Q. What in vitro biological assays are suitable for evaluating its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF7) with IC₅₀ determination. Schiff base derivatives of thiadiazoles show selectivity; e.g., 5-(4-fluorophenyl) analogs inhibit breast cancer cells (MCF7) via apoptosis induction .

- Mechanistic Studies : Flow cytometry for cell cycle analysis and ROS detection assays .

Q. How can structural modifications (e.g., substituent variation) enhance bioactivity or address contradictory data in existing studies?

- Methodological Answer :

- SAR Analysis : Compare analogs with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups. For instance, 5-(3-fluorophenyl) derivatives exhibit stronger hydrogen bonding due to fluorine’s electronegativity, improving target binding .

- Addressing Contradictions : If bioactivity varies across studies, re-evaluate assay conditions (e.g., pH, serum content) or use isothermal titration calorimetry (ITC) to confirm target binding affinity .

Q. What strategies resolve crystallographic disorder or twinning in structural refinement?

- Methodological Answer :

- For disordered regions (e.g., flexible methoxy groups), apply restraints (ISOR, DELU) in SHELXL to refine thermal parameters .

- Twin refinement (e.g., using TWIN/BASF in SHELXL) for non-merohedral twinning. HKLF5 format separates overlapping reflections .

- Validate with R-factor convergence (<5% difference between R₁ and wR₂) and residual density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.